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Compound of Interest

Compound Name: (S)-Tol-SDP

Cat. No.: B3334446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-Tol-SDP, a chiral spiro

diphosphine ligand increasingly utilized in asymmetric catalysis. This document details its

commercial availability, provides a referenced synthesis protocol, and explores its application in

key enantioselective transformations, including asymmetric hydrogenation, allylic alkylation,

and Diels-Alder reactions. All quantitative data is summarized for clarity, and detailed

experimental methodologies are provided.

Commercial Availability and Suppliers
(S)-Tol-SDP, identified by its CAS Number 817176-80-0, is readily available from several

commercial chemical suppliers. This accessibility makes it a practical choice for researchers

and professionals in drug development and fine chemical synthesis. The table below lists

prominent suppliers and provides a snapshot of typical product specifications.
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Supplier
Product
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Purity Notes

Sigma-

Aldrich

(S)-Tol-

SDP

817176-

80-0
C₄₅H₄₂P₂ 644.76 ≥97%

Available in

various

quantities.

CymitQuim

ica

(S)-Tol-

SDP

817176-

80-0
C₄₅H₄₂P₂ 644.78 97%

Marketed

under the

Fluoroche

m brand.

BIOZOL
(S)-Tol-

SDP

817176-

80-0
C₄₅H₄₂P₂ 644.76

Not

specified
-

Santa Cruz

Biotechnol

ogy

(S)-Tol-

SDP

817176-

80-0
C₄₅H₄₂P₂ 644.76

Not

specified

For

research

use only.

Delchimica
(S)-Tol-

SDP

817176-

80-0
C₄₅H₄₂P₂ 644.76

Not

specified
-

Polysil
(S)-Tol-

SDP

817176-

80-0
C₄₅H₄₂P₂ 644.76

Not

specified
-

This list is not exhaustive, and availability and specifications should be confirmed with the

respective suppliers.

Synthesis of (S)-Tol-SDP
The synthesis of (S)-Tol-SDP involves the phosphinylation of a chiral spirobiindane diol

precursor. The following is a general, referenced protocol for the synthesis of the parent (S)-

SDP ligand, which can be adapted for (S)-Tol-SDP by using di(p-tolyl)phosphine oxide.

Experimental Protocol: Synthesis of (S)-1,1'-
Spirobiindane-7,7'-diol
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A detailed experimental procedure for the synthesis of the spirobiindane backbone is essential

for the subsequent phosphinylation. While a specific protocol for (S)-Tol-SDP's precursor was

not found in the immediate search, the synthesis of related spirobisindane derivatives generally

follows established methods involving the cyclization of appropriate precursors. For instance,

the synthesis of 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane has been

reported, which can serve as a methodological reference.

Experimental Protocol: Phosphinylation
The crucial step in synthesizing (S)-Tol-SDP is the introduction of the di(p-tolyl)phosphino

groups. A general procedure for the phosphinylation of a diol precursor is outlined below.

Materials:

(S)-1,1'-Spirobiindane-7,7'-diol

Di(p-tolyl)phosphine oxide

Trichlorosilane (HSiCl₃)

Triethylamine (Et₃N) or other suitable base

Anhydrous toluene or other suitable solvent

Procedure:

To a solution of (S)-1,1'-Spirobiindane-7,7'-diol and triethylamine in anhydrous toluene under

an inert atmosphere (e.g., argon or nitrogen), add trichlorosilane dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for a specified period.

In a separate flask, prepare a solution of di(p-tolyl)phosphine oxide in anhydrous toluene.

Add the phosphine oxide solution to the reaction mixture.

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by a suitable analytical technique (e.g., TLC or ³¹P NMR).
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Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g.,

saturated aqueous sodium bicarbonate).

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford (S)-Tol-SDP.

Note: This is a generalized protocol and may require optimization for specific substrates and

scales.

Applications in Asymmetric Catalysis
(S)-Tol-SDP has proven to be a highly effective chiral ligand in a variety of transition metal-

catalyzed asymmetric reactions. Its rigid spirocyclic backbone and the electronic properties of

the tolyl groups on the phosphorus atoms create a well-defined chiral environment, leading to

high levels of enantioselectivity.

Asymmetric Hydrogenation
Ruthenium(II) complexes of SDP ligands, including (S)-Tol-SDP, are highly effective catalysts

for the asymmetric hydrogenation of ketones.[1] These reactions typically afford the

corresponding chiral alcohols with high yields and excellent enantioselectivities.

General Experimental Protocol: Ru(II)-Catalyzed Asymmetric Hydrogenation of Ketones

Catalyst Preparation (in situ):

In a glovebox or under an inert atmosphere, dissolve [RuCl₂(arene)]₂ and (S)-Tol-SDP in a

suitable solvent (e.g., 2-propanol).

Stir the mixture at room temperature for a specified time to allow for complex formation.

Add a chiral diamine ligand, such as (S,S)-DPEN, and continue stirring.

Hydrogenation Reaction:
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To the prepared catalyst solution, add the ketone substrate.

Add a solution of a base, such as potassium tert-butoxide (t-BuOK) or sodium tert-butoxide

(t-BuONa), in 2-propanol. For sterically hindered ligands like (S)-Tol-SDP, bases with smaller

cations like Na⁺ may lead to faster reactions.[1]

Pressurize the reaction vessel with hydrogen gas to the desired pressure.

Stir the reaction mixture at a specified temperature for the required time.

After the reaction is complete, carefully vent the hydrogen pressure.

Quench the reaction and work up to isolate the chiral alcohol product.

Determine the yield and enantiomeric excess (ee) by appropriate analytical methods (e.g.,

GC or HPLC on a chiral stationary phase).

Performance Data (Illustrative):

Substrate
Catalyst
System

Base Yield (%) ee (%)

Acetophenone

RuCl₂((S)-Tol-

SDP)((S,S)-

DPEN)

t-BuOK >99 99

1'-

Acetonaphthone

RuCl₂((S)-Tol-

SDP)((S,S)-

DPEN)

t-BuOK >99 98

2-

Acetylthiophene

RuCl₂((S)-Tol-

SDP)((S,S)-

DPEN)

t-BuOK >99 97

Data is representative and based on studies with similar SDP ligands.

Asymmetric Allylic Alkylation
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Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming

reaction. (S)-Tol-SDP and related SDP ligands have demonstrated excellent performance in

this transformation, particularly in the reaction of 1,3-diphenyl-2-propenyl acetate with soft

nucleophiles like dimethyl malonate.

General Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation

Catalyst Preparation (in situ):

In a glovebox or under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ and (S)-Tol-SDP in a dry,

degassed solvent (e.g., THF or dichloromethane).

Stir the mixture at room temperature to form the active palladium catalyst.

Alkylation Reaction:

To a solution of the allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate) and the

nucleophile (e.g., dimethyl malonate) in the reaction solvent, add the prepared catalyst

solution.

Add a suitable base. For reactions with β-dicarbonyl nucleophiles, diethylzinc (Et₂Zn) has

been shown to be critical for achieving high enantioselectivity.

Stir the reaction at the desired temperature, monitoring its progress.

Upon completion, quench the reaction and perform an aqueous work-up.

Isolate and purify the product by column chromatography.

Determine the yield and enantiomeric excess.

Performance Data (Illustrative):
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Allylic
Substrate

Nucleophile
Catalyst
System

Yield (%) ee (%)

1,3-Diphenyl-2-

propenyl acetate

Dimethyl

malonate

[Pd(allyl)Cl]₂ /

(S)-Tol-SDP
High >95

rac-1,3-

Dicyclohexyl-2-

propenyl acetate

Dimethyl

malonate

[Pd(allyl)Cl]₂ /

(S)-Tol-SDP
High >90

Performance is based on reports for analogous SDP ligands.

Asymmetric Diels-Alder Reaction
While less documented for (S)-Tol-SDP specifically, chiral bisphosphine ligands are known to

be effective in promoting asymmetric Diels-Alder reactions, typically with copper or other Lewis

acid catalysts. The chiral ligand coordinates to the metal center, which then activates the

dienophile towards cycloaddition with the diene in an enantioselective manner.

General Experimental Protocol: Cu-Catalyzed Asymmetric Diels-Alder Reaction

Catalyst Preparation (in situ):

In a glovebox or under an inert atmosphere, mix a copper(I) or copper(II) salt (e.g., Cu(OTf)₂

or Cu(ClO₄)₂) with (S)-Tol-SDP in a dry, coordinating solvent.

Stir to form the chiral copper catalyst complex.

Diels-Alder Reaction:

To the catalyst solution, add the dienophile (e.g., an N-enoyl oxazolidinone).

Cool the mixture to the desired reaction temperature.

Add the diene (e.g., cyclopentadiene).

Stir the reaction until completion.
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Quench the reaction and perform a work-up to remove the catalyst and isolate the

cycloadduct.

Purify the product and determine the yield, diastereoselectivity, and enantioselectivity.

Catalytic Cycles and Logical Relationships
The following diagrams illustrate the generalized catalytic cycles for the reactions discussed.

Catalytic Cycle for Asymmetric Hydrogenation
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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